molecular formula C13H12Br2N4S B13370846 6,8-dibromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

6,8-dibromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B13370846
M. Wt: 416.14 g/mol
InChI Key: JFEAVBFHDGUDMC-UHFFFAOYSA-N
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Description

6,8-dibromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine atoms and a butyl group in its structure enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of substituted isatins with thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6,8-dibromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Debrominated triazinoindole derivatives.

    Substitution: Substituted triazinoindole derivatives with various functional groups.

Scientific Research Applications

6,8-dibromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,8-dibromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine atoms and the thiol group allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-dibromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to the presence of two bromine atoms and a butyl group, which enhance its chemical reactivity and biological properties

Properties

Molecular Formula

C13H12Br2N4S

Molecular Weight

416.14 g/mol

IUPAC Name

6,8-dibromo-5-butyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C13H12Br2N4S/c1-2-3-4-19-11-8(5-7(14)6-9(11)15)10-12(19)16-13(20)18-17-10/h5-6H,2-4H2,1H3,(H,16,18,20)

InChI Key

JFEAVBFHDGUDMC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2Br)Br)C3=NNC(=S)N=C31

Origin of Product

United States

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